![molecular formula C18H19BrN4O3 B2696782 N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-27-5](/img/structure/B2696782.png)
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of pharmaceutical drugs. This compound is commonly referred to as BPN or BPN14770 and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Green Synthesis Approaches
A study by Salahifar et al. (2015) highlighted a regioselective green synthesis approach for nitroacetaminophen derivatives, which showcases the potential for environmentally friendly and efficient synthesis methods for compounds similar to N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide. This electrochemical oxidation method presents a reagentless, green, and facile pathway for synthesizing nitroacetaminophen derivatives, suggesting a broader application for related compounds in drug synthesis and development processes (Salahifar et al., 2015).
Anticancer Potential
Ali et al. (2013) explored novel acetamidothiazole derivatives, emphasizing the synthesis and characterization of acetamide derivatives possessing both 2-imino-4-arylthiazoles and various piperazines. This research underscores the anticancer evaluation of such compounds, with specific derivatives showing promising anticancer activity. The findings suggest that similar structures, including N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, could hold significant potential in anticancer drug development (Ali et al., 2013).
Neuroprotective Applications
Edraki et al. (2015) synthesized a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives via a simple Ugi multicomponent reaction as β-secretase (BACE1) inhibitors. Among these, certain derivatives showed superior BACE1 inhibition, hinting at potential applications in Alzheimer's disease treatment. This study indicates that compounds like N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could be explored for neuroprotective effects, particularly in the context of Alzheimer's disease (Edraki et al., 2015).
Anti-cancer and Antimicrobial Activities
Mary et al. (2021) provided insights into the anti-cancerous properties of benzoxazole derivatives, including spectroscopic, DFT, and SERS studies. This research not only highlights the potential of such compounds in acting as anti-cancer agents but also suggests a broader spectrum of biological activities, including antimicrobial effects. The study's approach to understanding the interactions of these compounds with biological targets could inform further research into the applications of N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide in treating various diseases (Mary et al., 2021).
properties
IUPAC Name |
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3/c19-16-3-1-2-4-17(16)20-18(24)13-21-9-11-22(12-10-21)14-5-7-15(8-6-14)23(25)26/h1-8H,9-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKWPKQRTXSSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.